N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1448130-30-0
VCID: VC4307227
InChI: InChI=1S/C22H22N6O2S/c1-15-18(14-24-28(15)17-6-3-2-4-7-17)21(29)23-11-12-26-22(30)27(16-9-10-16)20(25-26)19-8-5-13-31-19/h2-8,13-14,16H,9-12H2,1H3,(H,23,29)
SMILES: CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCCN3C(=O)N(C(=N3)C4=CC=CS4)C5CC5
Molecular Formula: C22H22N6O2S
Molecular Weight: 434.52

N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide

CAS No.: 1448130-30-0

Cat. No.: VC4307227

Molecular Formula: C22H22N6O2S

Molecular Weight: 434.52

* For research use only. Not for human or veterinary use.

N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide - 1448130-30-0

Specification

CAS No. 1448130-30-0
Molecular Formula C22H22N6O2S
Molecular Weight 434.52
IUPAC Name N-[2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-5-methyl-1-phenylpyrazole-4-carboxamide
Standard InChI InChI=1S/C22H22N6O2S/c1-15-18(14-24-28(15)17-6-3-2-4-7-17)21(29)23-11-12-26-22(30)27(16-9-10-16)20(25-26)19-8-5-13-31-19/h2-8,13-14,16H,9-12H2,1H3,(H,23,29)
Standard InChI Key WYIHMYRWUWAKOM-UHFFFAOYSA-N
SMILES CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCCN3C(=O)N(C(=N3)C4=CC=CS4)C5CC5

Introduction

The compound N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a complex organic molecule that integrates several pharmacologically active moieties, including a triazole ring, a cyclopropyl group, a thiophene moiety, and a pyrazole ring. This combination of functional groups suggests potential biological activities, such as antifungal, anti-inflammatory, or anticancer properties, which are commonly associated with triazole and pyrazole derivatives .

Biological Activities

  • Potential Applications: Given its structural components, this compound may exhibit antifungal, anti-inflammatory, or anticancer activities. Triazole derivatives are well-studied for their antifungal properties, while pyrazole derivatives have shown promise in anti-inflammatory and anticancer research .

  • Mechanism of Action: The mechanism of action likely involves interaction with specific biological targets such as enzymes or receptors involved in disease processes. For antifungal activity, it may inhibit ergosterol biosynthesis, similar to other triazole compounds.

Research Findings

Compound ComponentBiological ActivityMechanism of Action
Triazole RingAntifungalErgosterol biosynthesis inhibition
Pyrazole RingAnti-inflammatory, AnticancerInteraction with enzymes or receptors
Cyclopropyl GroupStructural rigidityEnhances compound stability
Thiophene MoietyElectronic propertiesContributes to compound reactivity

Synthesis and Characterization

The synthesis of similar compounds involves several key steps:

  • Formation of the Triazole Ring: This typically involves the reaction of appropriate precursors under controlled conditions.

  • Introduction of the Pyrazole Ring: This may involve condensation reactions or other methods to incorporate the pyrazole moiety.

  • Characterization: Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray crystallography are used to confirm the molecular structure and purity .

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